molecular formula C28H20O2S B089718 2,3,4,5-Tetraphenylthiophene 1,1-dioxide CAS No. 1059-75-2

2,3,4,5-Tetraphenylthiophene 1,1-dioxide

Cat. No.: B089718
CAS No.: 1059-75-2
M. Wt: 420.5 g/mol
InChI Key: MCIARMBFBVAZDY-UHFFFAOYSA-N
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Description

2,3,4,5-Tetraphenylthiophene 1,1-dioxide is a highly substituted derivative of thiophene dioxide, characterized by four phenyl groups attached to the thiophene ring and a sulfone group at the 1-position. This compound is notable for its unique electronic and steric properties, which arise from the electron-withdrawing sulfone group and the bulky phenyl substituents. Its synthesis typically involves oxidation of the corresponding thiophene precursor using strong oxidizing agents like meta-chloroperbenzoic acid (MCPBA) or dimethyldioxirane (DMD) . The tetraphenyl substitution pattern enhances thermal stability and modifies reactivity, making it a valuable intermediate in materials chemistry and organic synthesis .

Properties

CAS No.

1059-75-2

Molecular Formula

C28H20O2S

Molecular Weight

420.5 g/mol

IUPAC Name

2,3,4,5-tetraphenylthiophene 1,1-dioxide

InChI

InChI=1S/C28H20O2S/c29-31(30)27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(31)24-19-11-4-12-20-24/h1-20H

InChI Key

MCIARMBFBVAZDY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(S(=O)(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=C(S(=O)(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

TPTD has been utilized as a key component in the development of OLEDs due to its excellent photophysical properties. Research indicates that polymers containing TPTD segments exhibit enhanced electroluminescence and color purity:

  • Photoluminescence : Polymers incorporating TPTD can emit blue light with quantum yields ranging from 0.32 to 0.62 .
  • Device Performance : The brightness of OLEDs can be significantly improved when TPTD is included in the polymer matrix, achieving brightness factors up to eight times that of standard polyfluorene devices .

Photonic Devices

The incorporation of TPTD into photonic devices has shown promising results in enhancing light emission and stability:

  • Polyfluorenes : TPTD has been used to synthesize polyfluorenes that are soluble in common organic solvents and exhibit high thermal stability . These materials are suitable for applications in full-color displays due to their ability to emit pure blue light.

Synthesis and Characterization

The synthesis of TPTD typically involves the bromination of tetraphenylthiophene followed by oxidation processes. The resulting compound demonstrates excellent solubility and thermal stability:

  • Synthesis Method : TPTD can be synthesized through various methods including Suzuki coupling reactions . The thermal properties of the synthesized polymers indicate glass-transition temperatures ranging from 63°C to 149°C depending on the TPT content.

Case Study: Enhancement of OLED Performance

A study conducted by Mikroyannidis et al. demonstrated that incorporating TPTD into polyfluorene matrices resulted in significant improvements in device performance:

  • Experimental Setup : Thin films were prepared with varying concentrations of TPTD.
  • Results : Devices with a TPT fraction of 50 mol% emitted pure blue light with a maximum at 419 nm and an optical band gap of approximately 3.28 eV, indicating high efficiency for OLED applications .

Case Study: Photonic Applications

Another investigation focused on the use of TPTD in photonic materials highlighted its role in improving the spectral stability of blue-light-emitting polymers:

  • Findings : The study revealed that polymers containing TPTD exhibited enhanced resistance to autoxidation and maintained their luminescent properties over extended periods .

Comparison with Similar Compounds

Comparison with Similar Thiophene 1,1-Dioxide Derivatives

Structural and Electronic Features

Compound Substituents Key Structural Features Electronic Effects
2,3,4,5-Tetraphenylthiophene 1,1-dioxide Four phenyl groups, sulfone High steric hindrance, planar sulfone group Strong electron-withdrawing sulfone; π-conjugation disrupted by phenyl groups
Sulfolane (Tetrahydrothiophene 1,1-dioxide) Hydrogenated ring, sulfone Saturated ring, low steric bulk Electron-withdrawing sulfone; highly polar
2,5-Dihydrothiophene 1,1-dioxide (I) One double bond, sulfone Unsaturated β-sulfone Conjugation between sulfone and double bond
2,3-Dihydrothiophene 1,1-dioxide (II) One double bond, sulfone Unsaturated α-sulfone Resonance stabilization via conjugation
  • Key Differences :
    • The tetraphenyl derivative exhibits significantly higher steric hindrance compared to sulfolane or dihydrothiophene dioxides, limiting its participation in reactions requiring planar transition states (e.g., Diels-Alder) .
    • Sulfolane’s saturated structure enhances its polarity, making it an effective solvent for polar reactions and gas purification .

Reactivity and Stability

  • Thermal Decomposition :

    • Tetraphenylthiophene 1,1-dioxide undergoes pyrolysis at 300–400°C to yield complex mixtures of biphenyls and sulfur-containing fragments due to phenyl group instability .
    • Sulfolane remains stable up to 200°C, decomposing only under extreme conditions, which suits its use in high-temperature industrial processes .
    • 2,5-Dihydrothiophene 1,1-dioxide (I) reacts with bromine in aprotic media to form dibrominated products, while the 2,3-dihydro isomer (II) reacts only in aqueous conditions, highlighting the role of conjugation in reactivity .
  • Acid-Base Behavior :

    • The α-hydrogens in dihydrothiophene dioxides are acidic, enabling reactions with Grignard reagents, whereas the tetraphenyl derivative’s phenyl groups deactivate such reactivity .

Q & A

Q. What are the limitations of current synthetic methods, and what alternative approaches are being explored?

  • Limitations: Low yields (<40%) in cross-coupling steps and over-oxidation byproducts. Emerging methods include electrochemical C–H activation to directly phenylate thiophene and flow chemistry for safer SO₂ handling .

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